REACTION_CXSMILES
|
[C:1]1(C)[CH:6]=CC(S(O)(=O)=O)=C[CH:2]=1.[OH:12][CH2:13][C:14]([CH2:19][OH:20])([CH2:17][CH3:18])[CH2:15][OH:16].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:2][C:1]1([CH3:6])[O:16][CH2:15][C:14]([CH2:17][CH3:18])([CH2:19][OH:20])[CH2:13][O:12]1 |f:2.3.4|
|
Name
|
|
Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
275 g
|
Type
|
reactant
|
Smiles
|
OCC(CO)(CC)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
8.25 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for a further 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated to reflux
|
Type
|
WAIT
|
Details
|
to stand overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The turbid mixture is filtered through kieselguhr
|
Type
|
CUSTOM
|
Details
|
the solvent is removed by distillation in vacuo
|
Type
|
CUSTOM
|
Details
|
leaving 400 ml of a turbid, oily residue, which
|
Type
|
DISTILLATION
|
Details
|
is purified by distillation in a high vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(CO1)(CO)CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 224 g | |
YIELD: CALCULATEDPERCENTYIELD | 8050.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |